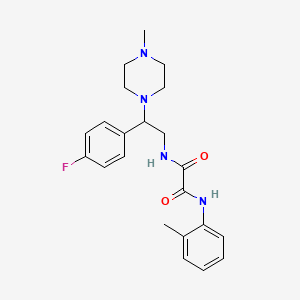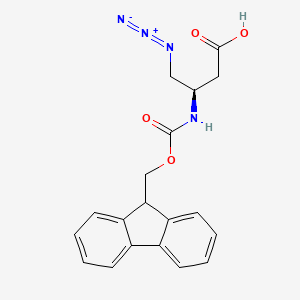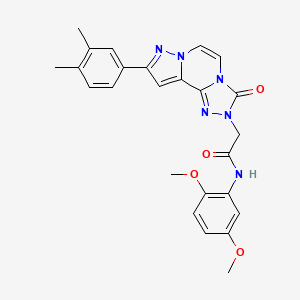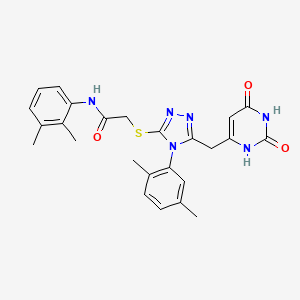
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide, also known as FTOX, is a chemical compound that has been widely studied in scientific research. FTOX is a small molecule inhibitor of the fat mass and obesity-associated protein (FTO), which plays a crucial role in regulating energy homeostasis and body weight.
科学的研究の応用
Pharmacological Properties
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide and related compounds have been studied for their pharmacological properties, focusing on receptor activity and behavioral effects. For example, a study on a similar compound, ACP-103, demonstrated its potent inverse agonist activity at human 5-HT2A receptors, suggesting potential utility as an antipsychotic agent (Vanover et al., 2006).
Ligand Binding Affinity
Research into compounds with structural similarities to N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide has shown high affinity for various binding sites. For instance, a study on 4-(1H-indol-3-yl)-1-butyl-substituted 4-phenylpiperazines revealed high affinity for sigma 1 and sigma 2 binding sites, as well as serotonin 5-HT1A and 5-HT2A receptors (Perregaard et al., 1995).
Structural Analysis
The molecular structure and conformation of related compounds have been analyzed to understand their biological activities. For example, the crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole was determined, providing insights into the conformation of the molecule, which is crucial for its biological function (Ozbey et al., 2001).
Orexin Receptor Antagonism
Compounds with similar structures have been evaluated for their role in modulating feeding, arousal, stress, and drug abuse through orexin receptor antagonism. GSK1059865, a selective orexin-1 receptor antagonist, showed efficacy in a binge eating model in rats, indicating the potential for treating compulsive food consumption and other eating disorders (Piccoli et al., 2012).
特性
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-16-5-3-4-6-19(16)25-22(29)21(28)24-15-20(17-7-9-18(23)10-8-17)27-13-11-26(2)12-14-27/h3-10,20H,11-15H2,1-2H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXMANQZKSBDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,2,2-Trifluoroacetyl)amino]pyridine-3-carboxylic acid](/img/structure/B2673186.png)
![5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-ethoxybenzoic acid](/img/structure/B2673187.png)





![4-(4-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2673194.png)
![4-(tert-butyl)-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2673197.png)

![N-[2-(morpholin-4-yl)-2-oxoethyl]ethene-1-sulfonamide](/img/structure/B2673201.png)

![{3-[4-(Trifluoromethyl)phenyl]propyl}[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B2673203.png)